molecular formula C23H17N3O5 B3000552 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide CAS No. 887873-03-2

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide

Cat. No. B3000552
CAS RN: 887873-03-2
M. Wt: 415.405
InChI Key: YSXXCTVYTFDEDY-UHFFFAOYSA-N
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Description

“N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide” is a chemical compound that combines sulfonamide and benzodioxane fragments in its structure . The molecular formula of this compound is C19H17N3O7S .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of new sulfonamides was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .


Molecular Structure Analysis

The molecular structure of this compound was determined by spectroscopic techniques including IR, 1H NMR, 13C NMR, and EI-MS . A significant downfield shift for the C-7 signals, which experienced the ortho effect of the sulfamoyl group on C-6, was observed . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media, followed by treatment with different alkyl/aralkyl halides .

Scientific Research Applications

Safety And Hazards

According to a hemolytic study, most of the new molecules synthesized in a similar manner are mildly cytotoxic and hence might be used as safe antibacterial agents .

Future Directions

The future directions for this compound could involve further exploration of its potential therapeutic effects, given the biological activities of sulfonamides and benzodioxane containing compounds . Further studies could also focus on its potential as an antibacterial agent .

properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O5/c27-21(15-5-4-8-18(13-15)30-17-6-2-1-3-7-17)24-23-26-25-22(31-23)16-9-10-19-20(14-16)29-12-11-28-19/h1-10,13-14H,11-12H2,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXXCTVYTFDEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide

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